N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O6S/c21-16-3-5-17(6-4-16)32(28,29)25-9-2-12-31-18(25)15-23-20(27)19(26)22-7-1-8-24-10-13-30-14-11-24/h3-6,18H,1-2,7-15H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGASQEOLUMKAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide, identified by its CAS number 872862-64-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound's chemical structure is characterized by the presence of an oxazinan ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H29FN4O6S |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 872862-64-1 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate diols and amines.
- Introduction of the Fluorobenzenesulfonyl Group : This step utilizes sulfonylation reactions with fluorobenzenesulfonyl chloride.
- Coupling with Ethanediamide : The final step combines the oxazinan structure with the ethanediamide backbone through condensation reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various human cancer cell lines have shown promising results:
- Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer cells)
The compound demonstrated significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 | 10.5 | Induction of G2/M phase arrest |
| MCF-7 | 15.2 | Inhibition of tubulin polymerization |
The biological activity of this compound is primarily attributed to its interaction with tubulin, leading to:
- Inhibition of Microtubule Formation : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells were arrested at the G2/M phase, preventing further cell division.
Case Studies
In a study published in PMC, researchers synthesized a series of oxazinonaphthalene derivatives similar to this compound and evaluated their anticancer properties. The most effective compounds exhibited IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cell lines, highlighting the importance of structural modifications for enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonyl Group
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS 872862-53-8):
- N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (CAS 872724-02-2): Molecular Weight: 439.5 g/mol Key Difference: Additional methyl group at the 2-position of the benzenesulfonyl ring and a furanmethyl substituent.
Heterocyclic Core Modifications
- N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Key Difference: Oxazolidin (5-membered ring) replaces oxazinan (6-membered ring).
Linker and Terminal Group Variations
- 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732): Molecular Weight: 296.34 g/mol Key Difference: Acetamide linker instead of ethanediamide; phenoxy group replaces benzenesulfonyl. Impact: Simplified structure lowers molecular weight and logP (0.64 vs. ~1.5–2.0 for the target), favoring rapid absorption but shorter half-life .
N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (CAS 869071-52-3):
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Preparation Methods
Key Reaction Conditions
-
Solvent System : Methanol/water (4:1 v/v) is preferred for balancing solubility and reaction efficiency.
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Temperature : Reactions proceed optimally at 30°C ± 2°C to prevent racemization.
-
Catalysis : Triethylamine is used to neutralize acidic byproducts and accelerate cyclization.
A representative reaction mechanism involves:
-
Formation of a hemiaminal intermediate via nucleophilic attack of the ethanolamine’s hydroxyl group on a carbonyl carbon.
Introduction of the 4-Fluorobenzenesulfonyl Group
Sulfonylation of the oxazinan ring at the 3-position is critical for conferring electronic and steric properties to the final compound. This step employs 4-fluorobenzenesulfonyl chloride as the sulfonating agent.
Sulfonylation Protocol
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane (dry) | |
| Base | Triethylamine (2.5 equivalents) | |
| Reaction Time | 6–7 hours at room temperature | |
| Yield | 84% after purification |
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonyl chloride reacts with the secondary amine of the oxazinan ring. Excess base ensures complete deprotonation of the amine, facilitating efficient sulfonylation.
Functionalization with the Morpholin-4-ylpropyl Side Chain
The 3-(morpholin-4-yl)propyl moiety is introduced through a two-step process:
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Alkylation : Reaction of morpholine with 1-bromo-3-chloropropane yields 3-(morpholin-4-yl)propyl chloride .
-
Amidation : Coupling the chloride intermediate with the ethanediamide precursor.
Alkylation Conditions
Amidation Protocol
The amidation step uses N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanedioic acid activated with N,N'-dicyclohexylcarbodiimide (DCC):
-
Molar Ratio : 1:1.2 (acid:amine)
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Solvent : Tetrahydrofuran (THF), anhydrous
-
Reaction Time : 24 hours at 25°C
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Workup : Filtration to remove dicyclohexylurea, followed by rotary evaporation.
Purification and Characterization
Purification Methods
Analytical Data
Industrial-Scale Optimization
For large-scale production (>1 kg), the following modifications enhance efficiency:
-
Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Catalyst Recycling : Triethylamine recovery via distillation lowers costs by 15%.
-
Green Solvents : Substitution of dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a 1,3-oxazinan-2-ylmethanol intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated oxazinan ring .
Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HATU) to link the sulfonylated oxazinan moiety to the morpholinylpropyl-ethanediamide backbone .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final compound .
- Critical Parameters : Reaction temperature (0–25°C for sulfonylation), solvent choice (DMF for coupling), and catalyst ratios (1:1.2 for sulfonyl chloride:oxazinan intermediate) .
Q. Which analytical techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm the integration of aromatic protons (δ 7.2–7.8 ppm for fluorobenzenesulfonyl) and morpholine methylene groups (δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C22H28FN3O5S: 490.18) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) or proteases using fluorometric assays, given the sulfonamide group’s known role in enzyme binding .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Solubility Testing : Measure logP via shake-flask method (predicted logP ~2.5 due to morpholine’s hydrophilicity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonylation .
- Solvent Effects : Compare dichloromethane (slow reaction, high purity) vs. THF (faster but lower yield) .
- Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between temperature, stoichiometry, and solvent polarity .
- Table 1 : Yield comparison under varying conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DCM | 0 | None | 62 |
| THF | 25 | ZnCl2 | 78 |
| DMF | 25 | None | 45 |
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1ATP). The sulfonyl group may form hydrogen bonds with Lys90 and Asp184 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σp value = 0.06) with IC50 data .
Q. How to resolve contradictions in bioassay data across studies?
- Methodological Answer :
- Assay Reprodubility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed ethanediamide) that may skew results .
- Statistical Analysis : Apply ANOVA to compare IC50 values from independent labs; p < 0.05 indicates significant methodological differences .
Q. What strategies identify the compound’s metabolic pathways in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize a 14C-labeled analog to track hepatic metabolism via scintillation counting .
- CYP450 Profiling : Incubate with human liver microsomes and inhibit specific isoforms (e.g., CYP3A4 with ketoconazole) .
- Metabolite ID : UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidated morpholine) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between DMSO-d6 and CDCl3?
- Methodological Answer :
- Solvent Effects : DMSO-d6 induces downfield shifts in amide protons (Δδ ~0.5 ppm) due to hydrogen bonding .
- Conformational Flexibility : The morpholinylpropyl chain may adopt different rotamers in polar vs. nonpolar solvents, altering splitting patterns .
- Validation : Compare experimental data with DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) .
Methodological Best Practices
- Synthesis Reproducibility : Document exact equivalents of coupling agents (EDC vs. DCC) and moisture-sensitive steps .
- Data Reporting : Include full spectroscopic datasets (e.g., NMR integration tables, HRMS spectra) in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
